(+)-1-(9-Fluorenyl)ethyl chloroformate
Description
Historical Development and Evolution of Chiral Derivatizing Agents for Enantioselective Analysis
The journey to effectively separate enantiomers has been a long and evolving one. Initially, methods like spontaneous resolution, as famously demonstrated by Louis Pasteur in 1848 with tartaric acid crystals, were serendipitous and not broadly applicable. wikipedia.org The true challenge lay in the fact that enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral environments, making their separation by traditional techniques like crystallization or distillation exceedingly difficult. libretexts.orgchemistrysteps.com
A significant breakthrough came with the development of chiral derivatizing agents (CDAs). The core principle behind using a CDA is to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties and can therefore be separated by conventional methods like fractional crystallization or chromatography. libretexts.orglibretexts.orgwikipedia.org This process, known as chiral resolution, involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. wikipedia.org
Early examples of chiral resolving agents included naturally occurring chiral compounds like (+)-tartaric acid, (-)-malic acid, and alkaloids such as brucine (B1667951) and strychnine. libretexts.orglibretexts.org These were often used to form diastereomeric salts with racemic acids or bases. libretexts.orglibretexts.org The 1960s saw a significant advancement with the introduction of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) by Harry S. Mosher. wikipedia.org This agent allowed for the formation of diastereomeric esters, which could then be analyzed, often by Nuclear Magnetic Resonance (NMR) spectroscopy, to determine enantiomeric purity. wikipedia.org
The advent of chromatographic techniques, particularly high-performance liquid chromatography (HPLC), revolutionized enantioselective analysis. chromatographyonline.com While the development of chiral stationary phases (CSPs) provided a direct method for separating enantiomers, the use of CDAs for pre-column derivatization remained a powerful and complementary strategy. wikipedia.orgwikipedia.org This indirect approach allows for the separation of the resulting diastereomers on a standard, achiral stationary phase. wikipedia.org Over the past three decades, a variety of CDAs have been developed, with reagents like (±)-1-(9-fluorenyl)ethyl chloroformate ((±)-FLEC) emerging as highly effective for a wide range of analytical applications. nih.govsigmaaldrich.com
Theoretical Frameworks of Chiral Discrimination and Diastereomer Formation in Analytical Chemistry
The fundamental principle enabling the separation of enantiomers through derivatization lies in the creation of diastereomers. Enantiomers, being mirror images, have identical chemical and physical properties in an achiral environment. chemistrysteps.com However, when they react with a single enantiomer of a chiral derivatizing agent, the resulting products are diastereomers. libretexts.orgwikipedia.org
For instance, consider a racemic mixture of a chiral amine (containing both R- and S-enantiomers) reacting with an enantiomerically pure chiral derivatizing agent, such as (+)-FLEC. The reaction will produce two different diastereomers: (R-amine)-(+)-FLEC and (S-amine)-(+)-FLEC. These two products are no longer mirror images of each other and thus have distinct physical and chemical properties, including different boiling points, melting points, solubilities, and, crucially for chromatography, different affinities for a stationary phase. libretexts.orgwikipedia.org
This difference in properties allows for their separation using standard analytical techniques. In the context of chromatography, the diastereomers will interact differently with the stationary phase, leading to different retention times and thus their separation into distinct peaks on a chromatogram. researchgate.netphenomenex.com The "three-point interaction model," initially proposed by Dalgliesh, provides a conceptual framework for understanding chiral recognition. wikipedia.org Although originally developed for chiral stationary phases, the principle is relevant. It suggests that for effective discrimination, there must be at least three points of interaction between the chiral selector (in this case, part of the derivatized molecule) and the chromatographic stationary phase, with at least one of these interactions being stereochemically dependent. wikipedia.org
The success of a chiral derivatization reaction for enantioselective analysis hinges on several key factors:
The chiral derivatizing agent must be enantiomerically pure.
The reaction should proceed to completion for both enantiomers of the analyte.
The reaction conditions should not cause racemization of the analyte or the derivatizing agent. icjs.us
The resulting diastereomers must be stable and possess properties that allow for their effective separation and detection.
The Unique Contribution of (+)-1-(9-Fluorenyl)ethyl Chloroformate to Chiral Resolution Methodologies
This compound (FLEC) has carved a significant niche in the realm of chiral derivatizing agents due to a combination of favorable properties. Introduced in the 1980s, FLEC reacts with primary and secondary amines, as well as alcohols, to form stable, highly fluorescent diastereomeric carbamates or carbonates. nih.gov
The key features that contribute to FLEC's utility are:
High Fluorescence: The 9-fluorenyl group is a strong fluorophore. This allows for highly sensitive detection of the derivatized analytes using fluorescence detectors (FLD) in HPLC, often reaching detection limits in the picomolar range. measurlabs.comresearchgate.net
Versatility: FLEC can be used to derivatize a wide array of compounds containing primary and secondary amine groups, such as amino acids, amino alcohols, and biogenic amines. nih.govsigmaaldrich.com It has also been applied to the analysis of other important molecules like the herbicide glufosinate. nih.govscientificlabs.ie
Efficient Diastereomer Separation: The diastereomers formed from the reaction of FLEC with enantiomeric analytes often exhibit excellent chromatographic resolution on conventional reversed-phase HPLC columns. sigmaaldrich.com This obviates the need for more expensive and specialized chiral stationary phases.
Mild Reaction Conditions: The derivatization reaction with FLEC can typically be carried out under mild conditions, which minimizes the risk of racemization of the analytes. nih.gov
The reaction of (+)-FLEC with a racemic mixture of an amino acid, for example, results in the formation of two diastereomeric derivatives that can be baseline separated by HPLC. The relative peak areas of the two diastereomers then provide a quantitative measure of the enantiomeric composition of the original sample. This has been instrumental in fields like metabolomics for studying the roles of D-amino acids in biological systems. rsc.org
Table 1: Selected Applications of FLEC in Chiral Separations
| Analyte Class | Specific Compound Example | Analytical Technique | Reference |
| Amino Acids | β-methylamino alanine (B10760859) (BMAA) | LC-MS/MS | rsc.org |
| Amino Acids | General α-amino acids | HPLC-FLD | sigmaaldrich.com |
| Herbicides | Glufosinate | HPLC-FLD | nih.gov |
| Amino Acids | dl-amino acids | Micellar Electrokinetic Chromatography | sigmaaldrich.com |
Current State-of-the-Art and Emerging Research Frontiers for FLEC-Based Approaches
The application of FLEC in chiral analysis continues to be an active area of research. Current efforts are focused on enhancing the sensitivity and broadening the applicability of FLEC-based methods. A significant trend is the coupling of FLEC derivatization with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). nih.govrsc.org This combination offers the high sensitivity of fluorescence detection with the high selectivity and structural information provided by mass spectrometry.
Emerging research frontiers for FLEC-based approaches include:
Chiral Metabolomics: There is a growing interest in the comprehensive analysis of chiral metabolites in biological systems to understand their roles in health and disease. nih.gov FLEC derivatization, coupled with advanced separation and detection techniques, is a powerful tool in this endeavor.
Analysis of Novel Psychoactive Substances: The identification and quantification of enantiomers of new synthetic drugs is a critical area in forensic and clinical toxicology. FLEC can be employed for the chiral analysis of amine-containing psychoactive substances.
Environmental Analysis: The enantioselective analysis of chiral pollutants, such as certain pesticides and herbicides, is important for understanding their environmental fate and toxicity. FLEC-based methods offer the sensitivity required for trace-level analysis in environmental matrices. nih.gov
Miniaturized Analytical Systems: The integration of FLEC derivatization with microfluidic devices and capillary electrophoresis (CE) offers the potential for high-throughput, low-sample-volume chiral analysis. nih.govsigmaaldrich.com
The development of new analytical methodologies and the continuous improvement of instrumentation are expected to further expand the utility of FLEC in addressing complex challenges in chiral analysis across various scientific disciplines. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)ethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVOKMRHPQYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910337 | |
| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107474-79-3, 154479-90-0 | |
| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of + 1 9 Fluorenyl Ethyl Chloroformate
Advanced Synthetic Routes for the Preparation of (+)-FLEC and its Chiral Precursors
The synthesis of (+)-FLEC of high enantiomeric purity is a multi-step process that begins with the stereoselective synthesis of its chiral alcohol precursor, (+)-1-(9-fluorenyl)ethanol. This is followed by a carefully controlled phosgenation reaction. Recent research has focused on optimizing these steps for efficiency, stereoselectivity, and sustainability.
Stereoselective Synthesis of (+)-1-(9-Fluorenyl)ethanol through Asymmetric Catalysis
The cornerstone for producing enantiomerically pure (+)-FLEC is the synthesis of its precursor, (+)-1-(9-fluorenyl)ethanol. The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 9-acetylfluorene. Modern asymmetric catalysis offers several highly effective methods to achieve this transformation with excellent enantioselectivity.
Catalytic Asymmetric Reduction:
One of the most explored avenues is the catalytic asymmetric reduction of 9-acetylfluorene. This can be achieved through various catalytic systems, including:
Organocatalysis: Catalysts such as oxazaborolidines have been successfully employed for the asymmetric reduction of prochiral ketones. rsc.org These catalysts, used in substoichiometric amounts, activate a stoichiometric reducing agent like borane (B79455) or catecholborane to facilitate the enantioselective addition of a hydride to the carbonyl group. wikipedia.org
Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium, ruthenium, and palladium, are powerful catalysts for asymmetric transfer hydrogenation and hydrogenation reactions. nih.govrsc.orgnih.gov For instance, an enantioconvergent strategy using a Pd(II)/chiral norbornene cooperative catalysis has been developed for the synthesis of chiral fluorenols from racemic secondary benzyl (B1604629) alcohols, demonstrating the potential for high enantioselectivity. nih.govrsc.org These methods often utilize chiral ligands, such as chiral diamines or phosphines, to create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reduction.
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov The asymmetric reduction of prochiral ketones using plant tissues or isolated enzymes can proceed with high enantiomeric excess (e.e.) and under mild reaction conditions. nih.govresearchgate.netnih.gov For example, the reduction of acetophenone (B1666503) and its derivatives using various plant tissues has been shown to yield chiral alcohols with up to 98% e.e. nih.gov
| Catalytic Method | Catalyst Example | Reductant | Advantages | Disadvantages |
| Organocatalysis | Oxazaborolidine | Borane, Catecholborane | Metal-free, mild conditions | Stoichiometric chiral auxiliary may be needed in some cases |
| Transition Metal Catalysis | Rh(I)-BINAP | H₂, Isopropanol | High turnover numbers, broad substrate scope | Potential for metal contamination, cost of ligands |
| Biocatalysis | Alcohol Dehydrogenase (ADH) | Isopropanol, Glucose | High enantioselectivity, green, mild conditions | Substrate specificity, enzyme stability can be an issue |
Optimized Phosgenation Reactions for Chloroformate Formation
The conversion of (+)-1-(9-fluorenyl)ethanol to (+)-FLEC is typically achieved through a phosgenation reaction. Phosgene (B1210022) (COCl₂) is a highly reactive and toxic gas, necessitating careful control of reaction conditions to ensure safety and maximize yield. sigmaaldrich.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the alcohol attacks the carbonyl carbon of phosgene.
Optimization of this reaction involves careful consideration of several factors:
Reagent Stoichiometry: Using a slight excess of phosgene can drive the reaction to completion, but a large excess must be avoided due to its toxicity and the potential for side reactions.
Base: A non-nucleophilic base, such as pyridine (B92270) or a hindered amine, is typically added to neutralize the HCl generated during the reaction. The choice and amount of base can significantly impact the reaction rate and the formation of byproducts.
Solvent: An inert aprotic solvent, such as dichloromethane (B109758) or toluene, is commonly used to dissolve the reactants and facilitate the reaction.
Temperature: Phosgenation reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity of the reaction and minimize the formation of degradation products. sigmaaldrich.com
The high reactivity of phosgene allows for rapid reactions under mild conditions, which is advantageous for preserving the stereochemical integrity of the chiral center in (+)-1-(9-fluorenyl)ethanol. sigmaaldrich.com
Exploration of Alternative Reagents and Green Chemistry Approaches in FLEC Synthesis
The inherent hazards associated with phosgene have driven research into safer alternatives and greener synthetic methodologies for the preparation of chloroformates.
Alternative Phosgenating Agents:
Diphosgene (Trichloromethyl Chloroformate): A liquid at room temperature, diphosgene is easier to handle than gaseous phosgene. It decomposes in the presence of a catalyst to generate phosgene in situ. researchgate.net
Triphosgene (B27547) (Bis(trichloromethyl) Carbonate): A stable crystalline solid, triphosgene is considered the safest alternative to phosgene. kobe-u.ac.jpresearchgate.netresearchgate.net It can be used stoichiometrically and generates phosgene under controlled conditions, typically with the addition of a catalytic amount of a tertiary amine or activated carbon. researchgate.net Studies have shown that yields using triphosgene can be comparable to or even improved over the traditional phosgene method for the synthesis of some chloroformates. researchgate.net
Green Chemistry Approaches:
A significant advancement in green chemistry is the "photo-on-demand" synthesis of chloroformates. kobe-u.ac.jpkobe-u.ac.jporganic-chemistry.orgnih.gov This method utilizes chloroform (B151607) (CHCl₃) as both a solvent and a reagent. Under UV irradiation and in the presence of oxygen, chloroform is converted to phosgene in situ, which then reacts with the alcohol present in the solution. organic-chemistry.orgnih.gov This approach avoids the storage and handling of bulk phosgene, significantly enhancing safety. The in situ generated phosgene can then be used for one-pot conversions to carbonates and carbamates. organic-chemistry.orgnih.gov
| Reagent | Physical State | Advantages | Disadvantages |
| Phosgene | Gas | High reactivity, clean reactions | Highly toxic, difficult to handle |
| Diphosgene | Liquid | Easier to handle than phosgene | Toxic, decomposes to phosgene |
| Triphosgene | Solid | Safe to handle and store, stable | Requires activation, can be less reactive than phosgene |
| Photo-on-demand (CHCl₃/O₂/UV) | In situ generation | Enhanced safety, no storage of toxic gas | Requires specialized photochemical reactor |
Methodologies for Ensuring and Assessing High Enantiomeric Purity of (+)-FLEC
The effectiveness of (+)-FLEC as a chiral derivatizing agent is directly dependent on its enantiomeric purity. Even small amounts of the (-)-enantiomer can lead to the formation of diastereomeric derivatives that complicate chromatographic analysis and can lead to inaccurate quantification of the target enantiomers. Therefore, robust analytical methods are required to assess the enantiomeric purity of the (+)-FLEC reagent itself.
The enantiomeric purity of (+)-FLEC is typically determined by reacting it with an achiral amine or amino acid, such as glycine (B1666218), to form diastereomeric carbamates. documentsdelivered.com These diastereomers can then be separated and quantified using chiral chromatography techniques.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers. chiralpedia.comnih.govsigmaaldrich.com The diastereomeric derivatives of FLEC can be separated on a chiral stationary phase (CSP), allowing for the determination of the enantiomeric ratio. sigmaaldrich.comnih.govsigmaaldrich.comresearchgate.net The choice of the chiral column and mobile phase is crucial for achieving baseline separation of the diastereomers.
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes, making it an attractive alternative to HPLC for chiral purity analysis. mdpi.com Cyclodextrins are commonly used as chiral selectors in the background electrolyte to facilitate the separation of the diastereomeric FLEC derivatives. documentsdelivered.com A method has been developed for the determination of the enantiomeric purity of FLEC by reacting it with glycine and separating the resulting diastereomers using β- or γ-cyclodextrin as chiral selectors in CE. documentsdelivered.com
Detailed Mechanistic Studies of FLEC Derivatization Reactions
The reaction of (+)-FLEC with primary and secondary amines to form stable, fluorescent carbamate (B1207046) derivatives is the cornerstone of its application in chiral separations. rsc.orgnih.gov Understanding the mechanism of this reaction is crucial for optimizing derivatization conditions and ensuring quantitative and reproducible results.
Elucidation of Nucleophilic Acyl Substitution Pathways in Carbamate Formation
The formation of a carbamate from the reaction of (+)-FLEC with an amine proceeds through a nucleophilic acyl substitution mechanism. Kinetic and computational studies have provided detailed insights into this pathway.
The generally accepted mechanism involves a two-step addition-elimination pathway:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, with the lone pair on the oxygen reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A proton is subsequently lost from the nitrogen atom, often facilitated by a base in the reaction mixture, to yield the stable carbamate product.
Kinetic studies on the solvolysis of various chloroformates have provided evidence for this addition-elimination pathway. rsc.orgnih.govlookchemmall.commdpi.com The rates of these reactions are influenced by the nature of the nucleophile, the solvent, and the structure of the chloroformate. For example, studies on the methanolysis and aminolysis of phenyl chloroformates have shown that the transition state is highly associative, with significant bond formation between the nucleophile and the carbonyl carbon. rsc.org
Computational studies, such as those using Density Functional Theory (DFT), have further elucidated the energetics of the reaction pathway. mdpi.com These studies can model the structures of reactants, intermediates, and transition states, providing a deeper understanding of the factors that control the reaction rate and selectivity. For instance, computational studies on the formation of a carbamate from an alcohol and a chloroformate have confirmed the feasibility of the proposed mechanistic pathways and the role of catalysts in stabilizing reaction intermediates. mdpi.com
The derivatization reaction with FLEC is typically carried out in a buffered aqueous-organic solution at a slightly basic pH to ensure the amine is in its nucleophilic free base form. nih.govnih.gov The reaction is generally rapid, often reaching completion within minutes at room temperature. nih.gov
Kinetic and Thermodynamic Parameters Governing FLEC Reactions with Chiral Amines and Amino Acids
The reaction between (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) and chiral amines or amino acids is a cornerstone of its application in enantiomeric separation. This reaction proceeds via nucleophilic substitution, where the amino group of the analyte attacks the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a stable carbamate linkage and the release of a chloride ion.
The rate of this derivatization reaction is influenced by several factors, including the nucleophilicity of the amine, the concentration of the reactants, and the reaction conditions. The kinetics of the reaction can be described by a rate law that is typically first order with respect to both the FLEC and the amine. The reaction is generally rapid, which is advantageous for analytical applications.
Thermodynamically, the formation of the carbamate derivative is a favorable process, characterized by a negative Gibbs free energy change (ΔG). This is driven by the formation of a stable covalent bond and the increase in entropy associated with the release of the chloride ion and a proton from the amine (which is typically scavenged by a base).
A comprehensive study on the derivatization of various amino acids with FLEC would yield specific kinetic and thermodynamic data. Below is a hypothetical data table illustrating the kind of parameters that would be determined in such a study.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for FLEC Derivatization of Amino Acids
| Amino Acid | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |
|---|---|---|---|---|
| Glycine | 1.2 x 10² | 45 | -60 | -85 |
| L-Alanine | 1.5 x 10² | 42 | -62 | -88 |
| D-Alanine | 1.5 x 10² | 42 | -62 | -88 |
| L-Valine | 9.8 x 10¹ | 48 | -58 | -82 |
| D-Valine | 9.8 x 10¹ | 48 | -58 | -82 |
| L-Proline | 8.5 x 10¹ | 50 | -55 | -79 |
Note: This table is for illustrative purposes and the values are not based on actual experimental data.
Influence of Solvent Effects, Temperature, and Catalysis on Reaction Efficiency and Stereospecificity
The efficiency and stereospecificity of the derivatization reaction with FLEC are highly dependent on the reaction conditions. Careful optimization of these parameters is crucial for achieving accurate and reproducible results in chiral separations.
Solvent Effects: The choice of solvent can significantly impact the reaction rate and the stability of the reactants and products. Aprotic solvents, such as acetone (B3395972) and acetonitrile (B52724), are commonly used for FLEC derivatizations. sigmaaldrich.comfishersci.com These solvents are capable of dissolving both the FLEC reagent and a wide range of amino acids (often as their salts). The polarity of the solvent can influence the solvation of the transition state, thereby affecting the reaction kinetics. rsc.org For instance, a more polar solvent might stabilize the charged transition state, accelerating the reaction. However, excessively polar or protic solvents could potentially lead to side reactions, such as the hydrolysis of FLEC.
Temperature: The reaction temperature plays a critical role in the derivatization process. Generally, increasing the temperature increases the reaction rate. However, for FLEC derivatizations, the reaction is often carried out at or below room temperature to minimize potential side reactions and prevent the degradation of the FLEC reagent or the resulting diastereomers. Lower temperatures can also enhance the stereoselectivity of the reaction in some cases, although the primary source of stereodifferentiation comes from the inherent chirality of the FLEC reagent itself. The influence of temperature on enzyme selectivity has been noted in other systems and can be a useful parameter to adjust. researchgate.net
Catalysis: The derivatization of amines and amino acids with FLEC is typically performed in the presence of a base. The base, often a tertiary amine like pyridine or a bicarbonate buffer, serves two primary purposes. nih.gov Firstly, it acts as a scavenger for the hydrochloric acid that is generated during the reaction, preventing the protonation of the amino acid and maintaining its nucleophilicity. Secondly, the base can act as a nucleophilic catalyst, although this is less common in standard FLEC protocols. The concentration and strength of the base must be carefully controlled to ensure complete derivatization without promoting side reactions.
Table 2: Influence of Reaction Conditions on FLEC Derivatization Efficiency
| Parameter | Condition | Effect on Reaction Rate | Effect on Stereospecificity | Notes |
|---|---|---|---|---|
| Solvent | Aprotic (e.g., Acetone) | Generally high | High | Minimizes side reactions like hydrolysis. sigmaaldrich.com |
| Protic (e.g., Water) | Can be lower, risk of hydrolysis | May be reduced | Not typically recommended for FLEC. | |
| Temperature | Low (0-25°C) | Slower | Generally high | Minimizes degradation and side reactions. |
| High (>40°C) | Faster | May be reduced | Increased risk of side reactions. | |
| Catalyst (Base) | Weak Base (e.g., Bicarbonate) | Moderate | High | Commonly used to maintain pH. nih.gov |
Computational Chemistry Approaches to Model FLEC Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the derivatization of chiral molecules with FLEC. smu.edumdpi.com By employing quantum mechanical calculations, it is possible to model the reaction pathway, identify transition states, and calculate the energies of reactants, intermediates, and products. smu.edu
Modeling the Reaction Pathway: Using methods like Density Functional Theory (DFT), researchers can construct a potential energy surface for the reaction between FLEC and an amine. mdpi.com This allows for the identification of the minimum energy path from reactants to products, revealing the geometry and energy of the transition state. The "distortion/interaction" or "activation strain" model is a theoretical tool that can quantify the geometric distortion reactants undergo to reach the transition state and the strength of their interaction within it. researchgate.net
Investigating Stereospecificity: A key application of computational modeling in this context is to understand the origin of the stereospecificity observed in the separation of the diastereomeric products. By calculating the energies of the two possible transition states leading to the (R,S) and (S,S) or (R,R) and (S,R) diastereomers, it is possible to predict which diastereomer will be formed preferentially. These calculations can provide insights into the non-covalent interactions, such as steric hindrance and hydrogen bonding, that govern the stereochemical outcome. researchgate.netrsc.org
Solvent and Catalyst Effects: Computational models can also incorporate the effects of the solvent and catalyst. rsc.org Implicit solvent models can approximate the influence of the bulk solvent on the reaction energies. More sophisticated explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions. rsc.orgrsc.org Similarly, the role of the base catalyst can be modeled to understand how it facilitates the reaction and influences its energetics.
Table 3: Common Computational Methods for Studying FLEC Reactions
| Computational Method | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure and energies. | Reaction energies, transition state geometries, activation barriers. mdpi.com |
| Ab initio methods | High-accuracy energy calculations. | Benchmarking DFT results, providing highly accurate reaction profiles. |
| Molecular Dynamics (MD) | Simulating the motion of atoms over time. | Understanding the role of solvent dynamics and conformational changes. |
Advanced Derivatization Strategies and Reaction Optimization with + 1 9 Fluorenyl Ethyl Chloroformate
Fundamental Principles of Chiral Derivatization for Diastereomer Generation
The fundamental principle behind the use of (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) in chiral analysis lies in its ability to convert a pair of enantiomers into a pair of diastereomers. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. However, by reacting the enantiomeric analytes with a single, pure enantiomer of a chiral derivatizing agent like (+)-FLEC, diastereomers are formed. acs.org
These resulting diastereomers, unlike the original enantiomers, have different physical properties, including different boiling points, melting points, and, most importantly for analytical purposes, different chromatographic retention times and electrophoretic mobilities. This difference in properties allows for their separation using standard, achiral chromatographic or electrophoretic techniques. acs.org
The reaction between (+)-FLEC and the analyte, typically an amine or an alcohol, involves the formation of a covalent bond. Specifically, the chloroformate group of FLEC reacts with the nucleophilic functional group (e.g., the amino group of an amino acid) of the analyte to form a stable carbamate (B1207046) linkage. This process introduces the chiral center of the FLEC molecule into the analyte, thereby creating the diastereomeric pair. The inherent chirality of FLEC, coupled with the chirality of the analyte, results in two distinct molecules with different spatial arrangements, which are the key to their subsequent separation.
Optimization of Derivatization Parameters for Enhanced Analytical Performance
To achieve reliable and sensitive enantiomeric analysis, the derivatization reaction with FLEC must be carefully optimized. Several key parameters influence the reaction's yield, specificity, and the potential for unwanted side reactions such as racemization.
Impact of Temperature and Reaction Time on Derivatization Yields and Minimizing Racemization
The temperature and duration of the derivatization reaction are critical factors that directly impact the yield of the diastereomeric products and the risk of racemization. While higher temperatures can accelerate the reaction rate, they can also promote the degradation of the derivatizing agent and the newly formed derivatives. For a similar derivatizing agent, 9-fluorenylmethyl chloroformate (FMOC-Cl), it has been observed that temperatures above 45°C can accelerate its degradation. scielo.br
Research has shown that FLEC reactions can proceed efficiently at room temperature, often reaching completion within minutes. acs.org For instance, the derivatization of amino acids with FLEC has been reported to be complete within 4 minutes at room temperature. acs.org In other applications, mild heating to around 40°C for 30 minutes has been employed to ensure complete derivatization without inducing racemization. nih.gov
The optimal reaction time is a balance between achieving a high derivatization yield and minimizing the exposure of the analytes to conditions that could cause racemization. Prolonged reaction times, especially at elevated temperatures, can increase the risk of the interconversion of the enantiomers, leading to inaccurate quantitative results. Therefore, it is crucial to empirically determine the shortest reaction time that provides the maximum and reproducible yield of the diastereomers for a specific analyte and matrix.
Table 1: Influence of Temperature and Reaction Time on FLEC Derivatization
| Analyte Type | Temperature (°C) | Reaction Time | Key Findings | Reference |
|---|---|---|---|---|
| Amino Acids | Room Temperature | 4 minutes | Rapid and complete derivatization with no observed racemization. | acs.org |
| Glufosinate | 40 | 30 minutes | Mild conditions sufficient for complete derivatization without racemization. | nih.gov |
| Gabapentin (with FMOC-Cl) | 25 | 15 minutes | Optimal for maximizing product formation while minimizing degradation of the reagent. | scielo.br |
Selection and Optimization of Solvent Systems and Buffer Compositions for FLEC Reactions
The choice of solvent and buffer is critical for the efficiency and success of the FLEC derivatization reaction. The solvent system must be able to dissolve both the analyte and the FLEC reagent, while the buffer is essential for maintaining the optimal pH for the reaction.
FLEC is typically dissolved in an aprotic organic solvent such as acetone (B3395972) or acetonitrile (B52724). The derivatization reaction is then carried out in a mixed aqueous-organic medium. The aqueous component is usually a buffer solution that maintains a basic pH, which is necessary to deprotonate the amino group of the analyte, making it a more potent nucleophile. researchgate.net
Commonly used buffers for FLEC derivatization include borate and phosphate (B84403) buffers. nih.gov The pH of the buffer is a crucial parameter, with a pH in the range of 8 to 10 generally providing the optimal conditions for the reaction between FLEC and primary or secondary amines. researchgate.net For instance, a 5 mM sodium borate buffer at pH 9.2 has been successfully used for the derivatization of amino acids. nih.gov In another study, a 10 mM sodium phosphate buffer at pH 6.8 was also found to be effective. nih.gov The concentration of the buffer is also important, as it can influence the ionization efficiency in subsequent mass spectrometric analysis. researchgate.net
The composition of the solvent system can also impact the chromatographic separation of the resulting diastereomers. For example, the addition of acetonitrile to the buffer has been shown to improve the resolution of FLEC-derivatized amino acids in micellar electrokinetic chromatography. nih.gov
Table 2: Solvent and Buffer Systems for FLEC Derivatization
| Buffer System | pH | Organic Solvent | Analyte Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Sodium Borate | 9.2 | Acetonitrile | Amino Acids | Effective for derivatization and subsequent separation by MEKC. | nih.gov |
| Sodium Phosphate | 6.8 | Acetonitrile | Amino Acids | Provided good separation of FLEC-derivatized diastereomers. | nih.gov |
| Sodium Citrate | 4.4 | None specified | Aspartic acid, glutamic acid, proline | Optimal for resolving acidic and secondary amino acid diastereomers. | nih.gov |
Role and Concentration of Basic Reagents and Other Additives in Derivatization Efficiency
Basic reagents play a pivotal role in FLEC derivatization by ensuring that the target functional group of the analyte is in its most reactive, deprotonated state. As mentioned, buffers like sodium borate are commonly used to maintain an alkaline pH. nih.gov The concentration of the basic reagent must be carefully controlled. Insufficiently basic conditions will result in a low derivatization yield due to the protonation of the amine group, which reduces its nucleophilicity. Conversely, excessively high pH can lead to the rapid hydrolysis of the FLEC reagent to its corresponding alcohol (9-fluorenylmethanol), which competes with the desired derivatization reaction. scielo.br
The molar ratio of FLEC to the analyte is another critical parameter. A significant excess of the FLEC reagent is typically used to drive the reaction to completion and ensure the quantitative derivatization of the analyte. nih.gov Molar ratios of FLEC to analyte ranging from 50:1 to 100:1 have been reported to achieve reaction yields above 97% within 10 minutes. nih.gov
Strategies for Sample Preparation and Matrix Effects in Derivatization Processes
Biological and environmental samples are often complex matrices containing numerous compounds that can interfere with the derivatization reaction and subsequent analysis. These matrix effects can lead to ion suppression or enhancement in mass spectrometry, as well as co-elution issues in chromatography, ultimately affecting the accuracy and precision of the analytical method.
Effective sample preparation is therefore essential to minimize matrix effects. Common strategies include:
Protein Precipitation: For biological samples such as plasma or serum, protein precipitation with organic solvents like acetonitrile is a common first step to remove the bulk of the protein content.
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract the analytes of interest from the sample matrix into an immiscible organic solvent, leaving behind many of the interfering components.
Solid-Phase Extraction (SPE): SPE offers a more selective method for sample cleanup. By choosing an appropriate sorbent material, it is possible to retain the analytes of interest while washing away matrix components, or vice versa. nih.gov
The choice of sample preparation technique will depend on the nature of the analyte and the complexity of the sample matrix. It is often necessary to optimize the extraction solvent, pH, and washing steps to achieve the best recovery of the analyte and the most effective removal of interferences.
Development of In-Capillary and On-Column Derivatization Techniques
To improve automation, reduce sample handling, and minimize reagent consumption, in-capillary and on-column derivatization techniques have been developed.
In-Capillary Derivatization:
In-capillary derivatization is particularly well-suited for capillary electrophoresis (CE). In this approach, the derivatization reaction occurs directly within the separation capillary. nih.gov A plug of the sample is injected into the capillary, followed by a plug of the FLEC reagent. A voltage is then applied to mix the two plugs and initiate the derivatization reaction. nih.gov
The optimization of in-capillary derivatization with FLEC involves several parameters, including:
Mixing Voltage and Time: A low voltage is typically applied for a specific duration to facilitate the mixing of the sample and reagent zones without causing significant electrophoretic separation. Efficient labeling has been achieved with a voltage of 0.2 kV for 570 seconds. nih.gov
Concentration of the Labeling Solution: The concentration of the FLEC solution needs to be optimized to ensure a sufficient excess of the reagent for a complete reaction within the capillary.
Injection Times: The relative lengths of the injected sample and reagent plugs are important for achieving the desired stoichiometry.
A significant advantage of in-capillary derivatization is the complete automation of the process, which can lead to improved reproducibility and higher throughput. nih.gov
On-Column Derivatization:
On-column derivatization is a technique used in chromatography where the derivatization reaction occurs at the head of the chromatographic column. In this method, the sample is injected onto the column, followed by an injection of the derivatizing reagent. The reaction takes place in the stationary phase at the inlet of the column, and the resulting derivatives are then separated as they move through the column.
While on-column derivatization offers the potential for automation and reduced sample handling, its application with FLEC is not as widely reported as pre-column or in-capillary methods. The successful implementation of on-column derivatization with FLEC would require careful optimization of several factors, including the choice of stationary phase to ensure it does not interfere with the reaction, the injection sequence and volumes of the sample and reagent, and the column temperature to control the reaction rate. The primary challenge lies in ensuring a complete and reproducible reaction in a dynamic chromatographic environment without compromising the separation efficiency. Further research is needed to fully explore the potential and limitations of on-column derivatization with this compound.
Automation and Miniaturization of FLEC-Based Derivatization Protocols
The evolution of analytical chemistry has seen a significant shift towards the automation of sample preparation processes, and FLEC-based derivatization is no exception. Automated systems offer a multitude of advantages over manual methods, including heightened reproducibility, increased sample throughput, and minimized analyst intervention, thereby reducing the potential for errors and exposure to hazardous reagents.
A key development in this area is the use of HPLC autosamplers for pre-column derivatization. Modern autosamplers can be programmed to precisely aspirate and mix the sample, FLEC reagent, and buffer solution in specific sequences and volumes, ensuring consistent reaction conditions for every sample. This approach eliminates the variability inherent in manual pipetting and timing. For instance, automated in-needle derivatization protocols, often utilizing reagents structurally similar to FLEC like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), have demonstrated the feasibility of reducing manual labor and improving the robustness of the analysis. An entire derivatization program can be completed in approximately 7.2 minutes, running in parallel with the column re-equilibration, thereby maximizing instrument utilization.
The benefits of automation are clearly reflected in the improved precision of analytical results. While manual derivatization can be effective, automated methods consistently deliver lower relative standard deviations (RSD), indicating superior reproducibility. For example, automated co-injection methods for amino acid derivatization have reported RSD values for peak areas to be generally lower than 3%, a significant improvement over typical manual procedures.
In tandem with automation, miniaturization of FLEC-based derivatization is a growing trend, driven by the principles of green chemistry and the need for high-throughput analysis of volume-limited samples. Miniaturization aims to reduce the consumption of samples and reagents, decrease waste generation, and shorten analysis times.
A prime example of this is the development of in-capillary derivatization techniques, particularly in the context of capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC). In these systems, the capillary itself acts as a microreactor. Nanoscale volumes of the sample and FLEC reagent are sequentially injected into the capillary, where they mix and react under an applied voltage. This approach drastically reduces the required volumes of both sample and reagent compared to conventional vial-based methods.
Furthermore, the integration of FLEC derivatization with microfluidic "lab-on-a-chip" devices represents the pinnacle of miniaturization. These devices incorporate microchannels, mixers, and reaction chambers on a small chip, enabling the entire analytical process, from derivatization to separation and detection, to be performed in a continuous and automated fashion. This not only leads to a significant reduction in reagent consumption but also offers the potential for parallel processing of multiple samples, dramatically increasing throughput.
The following tables provide a comparative overview of the impact of automation and miniaturization on key derivatization parameters.
Table 1: Comparison of Manual vs. Automated FLEC Derivatization Performance
| Parameter | Manual Derivatization | Automated Derivatization (HPLC Autosampler) |
| Typical Reaction Time | 10 - 30 minutes | < 10 minutes |
| Reproducibility (RSD%) | 5 - 15% | < 3 - 5% |
| Sample Throughput | Low to moderate | High |
| Analyst Intervention | High | Minimal |
| Potential for Error | Higher | Lower |
Table 2: Impact of Miniaturization on FLEC Derivatization Protocols
| Parameter | Conventional Scale | Miniaturized (In-Capillary/Microfluidic) |
| Sample Volume | Microliters (µL) | Nanoliters (nL) to Picoliters (pL) |
| Reagent Consumption | Microliters (µL) | Nanoliters (nL) to Picoliters (pL) |
| Reaction Time | Minutes | Seconds to minutes |
| Waste Generation | Higher | Significantly Lower |
| System Integration | Separate steps | Integrated derivatization and analysis |
Sophisticated Analytical Methodologies Utilizing + 1 9 Fluorenyl Ethyl Chloroformate Derivatives
High-Performance Liquid Chromatography (HPLC) for Diastereomeric Separation
The derivatization of enantiomers with the chiral reagent (+)-1-(9-Fluorenyl)ethyl chloroformate yields diastereomeric adducts. rsc.org These diastereomers possess distinct physicochemical properties, which allows for their separation using achiral chromatographic techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov This pre-column derivatization strategy is a cornerstone for the chiral analysis of various compounds, including amino acids and pharmaceuticals. nih.govfishersci.com
Development and Validation of Reversed-Phase HPLC Methods for FLEC Derivatives
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation of FLEC-derivatized diastereomers. sigmaaldrich.com The development of a robust and reliable RP-HPLC method involves a systematic optimization of several critical parameters to achieve adequate separation and peak resolution. phcog.comyoutube.com
Method Development: A typical RP-HPLC method for FLEC derivatives employs a C18 column and a gradient elution system. chromatographyonline.comchromatographyonline.com The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. chromatographyonline.comresearchgate.net The gradient is carefully programmed to ensure the effective separation of the diastereomeric pairs and any other components in the sample matrix. chromatographyonline.com Key parameters that are optimized during method development include the mobile phase composition, pH, flow rate, and column temperature. nih.gov
Method Validation: Once developed, the HPLC method must be validated to ensure its suitability for its intended purpose. youtube.com Validation is performed according to established guidelines and typically includes the assessment of the following parameters: researchgate.netyoutube.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specific range. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net
A study on the chiral analysis of β-methylamino alanine (B10760859) (BMAA) enantiomers utilized FLEC derivatization followed by RP-HPLC. The method was validated for its intended use in biological samples. rsc.org
Table 1: Example of RP-HPLC Method Parameters for FLEC-Amino Acid Derivatives
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Fluorescence (Excitation: 260 nm, Emission: 315 nm) |
Advanced Fluorescence Detection (FLD) Techniques for Enhanced Sensitivity of FLEC Adducts
The fluorenyl group within the FLEC molecule is inherently fluorescent, making fluorescence detection (FLD) a highly sensitive and selective method for detecting FLEC-derivatized analytes. sigmaaldrich.comshimadzu.com This high sensitivity is particularly advantageous when analyzing trace amounts of chiral compounds in complex matrices. nih.gov
Modern fluorescence detectors offer enhanced sensitivity through features like optimized light sources (e.g., xenon lamps) and photomultiplier tubes. shimadzu.com The selectivity of FLD is achieved by setting specific excitation and emission wavelengths that are characteristic of the FLEC adducts, thereby minimizing interference from other non-fluorescent matrix components. shimadzu.com For FLEC derivatives, typical excitation wavelengths are around 260 nm, with emission wavelengths in the range of 310-315 nm. The use of laser-induced fluorescence (LIF) detection can further enhance sensitivity, pushing detection limits to even lower levels, which is crucial for bioanalytical applications. nih.gov
Coupling HPLC with Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
The coupling of HPLC with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the high selectivity and sensitivity of MS detection. nih.gov This hyphenated technique, particularly when employing tandem mass spectrometry (MS/MS), is invaluable for the unambiguous identification and quantification of FLEC derivatives. rsc.org
In an LC-MS system, the eluent from the HPLC column is introduced into the MS ion source, where the analyte molecules are ionized. nih.gov The resulting ions are then separated based on their mass-to-charge ratio (m/z). acs.org For FLEC derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that produces protonated molecules [M+H]+, minimizing fragmentation in the source. rsc.org
Tandem mass spectrometry (MS/MS) adds another layer of specificity. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ of a FLEC derivative) is selected and subjected to collision-induced dissociation (CID). ddtjournal.com This process generates characteristic product ions (fragments) that provide structural information about the original molecule. nih.gov By monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), a very high degree of selectivity and sensitivity can be achieved for quantification. technologynetworks.com For instance, a method for the chiral analysis of BMAA used LC-MS/MS to separate and detect the FLEC-derivatized enantiomers, with the [M+H]+ ion at m/z 591 being fragmented to produce specific product ions for quantification. rsc.org
Optimization of LC-MS/MS Parameters for Complex Biological and Environmental Matrices
Analyzing FLEC derivatives in complex matrices such as plasma, urine, or environmental samples presents unique challenges, primarily due to matrix effects. nih.gov Matrix effects, which can cause ion suppression or enhancement, can significantly impact the accuracy and precision of quantification. nih.gov Therefore, careful optimization of LC-MS/MS parameters is crucial. technologynetworks.com
Sample Preparation: A critical first step is to develop an effective sample preparation protocol to remove as many interfering matrix components as possible. This may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). sci-hub.se
Chromatographic Optimization: The HPLC separation must be optimized to chromatographically resolve the FLEC derivatives from co-eluting matrix components. sci-hub.se This involves adjusting the mobile phase composition, gradient profile, and column chemistry.
Mass Spectrometry Optimization: Key MS parameters that require optimization include: technologynetworks.com
Ionization Source Parameters: Voltages, gas flows, and temperatures of the ESI source are optimized to maximize the ionization efficiency of the target analytes.
Collision Energy: In MS/MS, the collision energy for each precursor-to-product ion transition is optimized to yield the most intense and stable fragment ion signals. technologynetworks.com
Dwell Time: In MRM mode, the time spent monitoring each transition is optimized to ensure a sufficient number of data points across each chromatographic peak for reliable quantification.
The use of a stable isotope-labeled internal standard is a highly effective strategy to compensate for matrix effects and variations in instrument response. nih.gov A review of LC-MS/MS based analytical strategies highlights the importance of addressing challenges such as derivatization procedures, sensitivity, and matrix effects for reliable analysis in biological matrices. nih.gov
Table 2: Key LC-MS/MS Parameters for Optimization
| Parameter | Purpose |
| Sample Extraction | Minimize matrix interference |
| LC Gradient | Separate analytes from matrix components |
| Ion Source Settings | Maximize analyte ionization |
| Collision Energy | Optimize fragmentation for MS/MS |
| Internal Standard | Compensate for matrix effects and variability |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) Applications
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates charged molecules in a narrow-bore capillary under the influence of an electric field. youtube.com For chiral separations of FLEC derivatives, a modification of CE known as micellar electrokinetic chromatography (MEKC) is particularly powerful. wikipedia.org
Enantioselective MEKC for Chiral Discrimination of FLEC-Derived Diastereomers
Micellar electrokinetic chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can separate both charged and neutral analytes. asdlib.orgkapillarelektrophorese.com In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.org These micelles act as a pseudo-stationary phase. scispace.com
The separation of FLEC-derived diastereomers by MEKC is based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic core of the micelles. asdlib.org The inherent differences in the hydrophobicity and/or charge of the diastereomers lead to different migration times and, thus, their separation.
A study on the enantioselective separation of selenomethionine (B1662878) utilized FLEC as a chiral derivatizing reagent to form diastereomers, which were then separated by MEKC. nih.gov This method achieved a chiral resolution of 4.4 for DL-selenomethionine in under 6 minutes. nih.gov The key parameters that were optimized in this study included the concentration of the surfactant (ammonium perfluorooctanoate), buffer pH, temperature, and derivatization conditions. nih.gov The method was successfully validated and applied to the determination of L-selenomethionine in food supplements. nih.gov The use of chiral selectors, such as cyclodextrins, can also be incorporated into the MEKC system to further enhance enantioselectivity. nih.gov
Integration of CE/MEKC with Fluorescence and Mass Spectrometric Detection
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) are powerful separation techniques that, when coupled with sensitive detection methods like fluorescence and mass spectrometry (MS), provide robust platforms for the analysis of FLEC-derivatized compounds. The inherent high efficiency of CE and MEKC, combined with the specificity and sensitivity of modern detectors, allows for the precise quantification and identification of enantiomers, even in complex matrices.
The strong fluorescence of the fluorenyl group in FLEC derivatives enables highly sensitive detection using fluorescence detectors, including laser-induced fluorescence (LIF), which can achieve very low limits of detection. For instance, an enantioselective MEKC method utilizing FLEC derivatization combined with UV-induced fluorescence detection has been successfully applied to the analysis of DL-amino acids. scispace.com
The coupling of CE with mass spectrometry (CE-MS) offers the dual benefits of high separation efficiency and definitive molecular identification. This hyphenated technique is particularly powerful for the analysis of FLEC derivatives, providing not only retention time data but also mass-to-charge ratio information, which confirms the identity of the separated diastereomers. A significant challenge in CE-MS is the potential for non-volatile chiral selectors in the background electrolyte (BGE) to contaminate the mass spectrometer's ion source. However, methods have been developed to circumvent this issue. One such approach involves using a volatile pseudostationary phase, which avoids the need for a non-volatile chiral selector in the BGE. nih.gov
Furthermore, in-capillary derivatization techniques with FLEC have been developed for MEKC, which automates the derivatization process and allows for the direct analysis of the formed diastereomers. nih.gov This approach has been successfully used for the separation of amino acid derivatives, demonstrating the versatility of FLEC in integrated CE and MEKC systems. nih.govwikipedia.org
Investigation of Pseudostationary Phases and Chiral Selectors in CE-MS Systems for FLEC Derivatives
The choice of pseudostationary phase (PSP) and chiral selector is critical for achieving successful enantioseparation of FLEC derivatives in CE-MS systems. PSPs are additives to the background electrolyte in MEKC that form a separate phase and interact with the analytes, influencing their migration and enabling the separation of neutral and charged species. kapillarelektrophorese.com
For FLEC-derivatized amino acids, a novel CE-MS method has been developed that utilizes ammonium (B1175870) perfluorooctanoate (APFO) as a volatile pseudostationary phase. nih.gov This approach cleverly avoids the use of non-volatile chiral selectors that can interfere with MS detection. The study demonstrated that the concentration of APFO had minimal impact on the MS response of the FLEC-amino acid diastereomers and resulted in significantly less ion suppression compared to conventional additives like ammonium acetate. nih.gov The separation of the FLEC-derivatized diastereomers was optimized by adjusting the pH and concentration of the APFO in the BGE, as well as the capillary temperature. nih.gov
Cyclodextrins (CDs) are widely used chiral selectors in CE due to their ability to form inclusion complexes with enantiomers, leading to differential migration and separation. researchgate.netnih.govresearchgate.netnih.govresearchgate.net While native CDs are effective, derivatized CDs, such as sulfated β-cyclodextrin, can offer enhanced enantioselectivity for specific analytes. capes.gov.br In the context of CE-MS for FLEC derivatives, the use of a volatile PSP like APFO allows for the separation of the diastereomers formed by the chiral derivatizing agent itself, thereby eliminating the need for a separate chiral selector in the BGE and ensuring compatibility with the mass spectrometer. nih.gov
The development of new and more effective chiral selectors and MS-compatible pseudostationary phases remains an active area of research, aiming to expand the applicability and enhance the performance of CE-MS for the analysis of a broader range of FLEC-derivatized chiral compounds. nih.govnih.gov
Supercritical Fluid Chromatography (SFC) in FLEC-Mediated Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. researchgate.netmdpi.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages, including faster analysis times, reduced consumption of organic solvents, and lower back pressures, which allow for the use of higher flow rates and longer columns for improved resolution. researchgate.netmdpi.comnih.gov
The application of SFC for the chiral separation of FLEC-derivatized compounds has been a significant area of research. nih.gov The inherent properties of supercritical fluids, such as low viscosity and high diffusivity, facilitate efficient mass transfer, leading to high-resolution separations of diastereomeric FLEC adducts. researchgate.net The choice of chiral stationary phase (CSP) is paramount in SFC for achieving enantioselectivity. Polysaccharide-based CSPs are among the most commonly used for their broad applicability and robustness in SFC systems. nih.gov
Method development in chiral SFC for FLEC derivatives often involves screening different CSPs and optimizing parameters such as the co-solvent (modifier) composition, back pressure, and temperature to achieve the desired separation. capes.gov.brmdpi.com The coupling of SFC with mass spectrometry (SFC-MS) provides an additional layer of analytical power, enabling confident peak identification and purity assessment of the separated enantiomers. mdpi.com The development of advanced interfaces for SFC-MS has been crucial in ensuring efficient ionization and detection of the analytes as they elute from the column. nih.gov The high throughput and efficiency of SFC make it a valuable technique for both analytical and preparative-scale chiral separations of FLEC-derivatized compounds in various fields, including pharmaceutical analysis. researchgate.net
Ion Mobility Spectrometry (IMS) for Chiral Discrimination of FLEC Adducts
Ion Mobility Spectrometry (IMS) is a rapid, gas-phase separation technique that distinguishes ions based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the resolution of isomers that are indistinguishable by MS alone. The derivatization of enantiomers with a chiral reagent like FLEC to form diastereomers allows for their separation by IMS based on differences in their collision cross-sections (CCS). nih.govresearchgate.net
Recent advancements in IMS, particularly the development of high-resolution IMS platforms, have significantly enhanced its capability for chiral analysis. These techniques offer the potential for rapid and sensitive chiral discrimination, which is highly beneficial in fields such as metabolomics and drug discovery.
Trapped Ion Mobility Spectrometry (TIMS), a high-resolution variant of IMS, has proven to be exceptionally effective for the separation of FLEC-derivatized amino acid diastereomers. nih.govresearchgate.netnih.gov In a TIMS analyzer, ions are trapped and separated based on their mobility in a gas flow against an opposing electric field. This technique allows for a significant increase in resolving power compared to conventional drift tube IMS.
A novel analytical method based on TIMS coupled with time-of-flight mass spectrometry (TIMS-TOF-MS) has been developed for the fast enantiomeric separation of amino acids after derivatization with (+)-FLEC. nih.govresearchgate.net This method achieves the separation of the resulting diastereomers without the need for reference compounds. nih.gov Research has shown that the formation of sodiated adducts of the FLEC-amino acids during electrospray ionization is crucial for achieving chiral discrimination in the TIMS cell. nih.govresearchgate.net While other alkali metal ions like lithium and potassium were investigated, only sodium adducts led to observable chiral separation. nih.govnih.gov
The TIMS conditions, including the voltage ramp, ramp time, and ion accumulation time, can be optimized for each specific amino acid to achieve maximum resolution. nih.govnih.gov This methodology has successfully separated the enantiomers of 17 out of 21 studied amino acids, with TIMS resolution values for the FLEC-amino acid diastereomers averaging 115. nih.govnih.gov The entire analysis, including the derivatization step, can be completed in under 15 minutes, highlighting the high-throughput nature of this approach. nih.govnih.gov
Below is a table summarizing the TIMS resolution for the separation of various FLEC-derivatized amino acid diastereomers.
Table 1: TIMS Resolution of FLEC-Derivatized Amino Acid Diastereomers
| Amino Acid | TIMS Resolution (R) |
|---|---|
| Asparagine | High |
| Lysine | Partial |
| Arginine | Partial |
| Histidine | Partial |
| Methionine | Partial |
| Leucine | Partial |
This table is a representation of findings where baseline separation was achieved for a majority of the studied amino acids, with partial resolution for others. The average resolution was reported to be 115. nih.gov
Key ESI parameters that require optimization include the capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature, and fragmentor voltage. The composition of the solvent system, including the type and concentration of electrolytes, also plays a significant role in ionization efficiency. For the analysis of FLEC derivatives by IMS-MS, it has been observed that the formation of sodium adducts is essential for chiral separation in TIMS. nih.govresearchgate.net Therefore, the optimization of the ESI source should be geared towards promoting the formation of these sodiated ions.
The use of electrodynamic ion funnels in ESI interfaces has been shown to significantly improve ion transmission and sensitivity in IMS-MS systems. These funnels efficiently accumulate and focus ions, leading to a near-lossless transmission from the ion source to the IMS cell. This enhancement in sensitivity is particularly beneficial for the analysis of low-abundance enantiomers.
A systematic approach to ESI optimization, such as using a design of experiments (DoE) methodology, can be employed to efficiently evaluate the effects of multiple parameters and their interactions on the ionization of FLEC derivatives. By carefully tuning the ESI interface, it is possible to maximize the signal for the FLEC adducts, prevent in-source fragmentation, and ultimately achieve high-quality, sensitive data in IMS-MS analyses.
Applications of + 1 9 Fluorenyl Ethyl Chloroformate in Complex Chiral Research
Enantioselective Analysis of Amino Acids and Peptides in Biological Systems
The chirality of amino acids is a fundamental aspect of biological systems, with L-amino acids being the primary building blocks of proteins. The presence and concentration of D-amino acids can be indicative of certain physiological or pathological conditions. FLEC has become an invaluable tool for the sensitive and selective determination of amino acid enantiomers in various biological samples.
FLEC is widely utilized for the automated determination of amino acid enantiomers in physiological samples through pre-column derivatization in reversed-phase high-performance liquid chromatography (HPLC). taylorfrancis.com This method offers low detection limits, making it suitable for analyzing samples with a wide range of amino acid concentrations. taylorfrancis.com The derivatization reaction with FLEC is rapid and occurs at room temperature, forming stable diastereomeric derivatives that can be readily separated and quantified. researchgate.net
A key advantage of using FLEC is its high reactivity with primary and secondary amines, allowing for the efficient derivatization of most amino acids. researchgate.net For instance, a method for the chiral analysis of DL-amino acids was developed using micellar electrokinetic chromatography with UV-excited fluorescence detection after derivatization with FLEC. This technique achieved enantioseparation of 12 proteinogenic DL-amino acids with detection limits in the nanomolar range. researchgate.net In cerebrospinal fluid (CSF) samples, FLEC has been used for the enantioanalysis of proteinogenic amino acids without requiring extensive sample preparation. nih.gov The derivatization procedure in CSF involves adjusting the pH with sodium tetraborate followed by the addition of FLEC, resulting in a reaction yield of over 97% within 10 minutes. nih.gov
Table 1: Enantioseparation of DL-Amino Acids using FLEC Derivatization and Micellar Electrokinetic Chromatography
| DL-Amino Acid | Chiral Resolution | Detection Limit (injected concentration) |
| Alanine (B10760859) | 3.5 | 20 nM |
| Valine | 7.9 | 15 nM |
| Leucine | 6.8 | 13 nM |
| Isoleucine | 5.9 | 14 nM |
| Phenylalanine | 4.2 | 18 nM |
| Tryptophan | 2.8 | 25 nM |
| Methionine | 5.1 | 17 nM |
| Serine | 1.2 | 45 nM |
| Threonine | 1.8 | 38 nM |
| Tyrosine | 2.5 | 30 nM |
| Aspartic Acid | 1.5 | 55 nM |
| Glutamic Acid | Not enantioseparated | - |
| Proline | Not enantioseparated | - |
Data compiled from a study on chiral analysis of DL-amino acids using FLEC derivatization. researchgate.net
The non-proteinogenic amino acid β-N-methylamino-L-alanine (BMAA) has been linked to neurodegenerative diseases. nih.gov Determining the enantiomeric composition of BMAA in complex biological samples is crucial for understanding its toxicological profile. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of both D- and L-isomers of BMAA in intricate samples. nih.gov This method involves enzymatic hydrolysis of the sample followed by derivatization with FLEC, which allows for the separation and quantification of BMAA enantiomers while distinguishing them from structural isomers. nih.gov The neurotoxin BMAA is produced by various organisms, and its presence in the brains of Alzheimer's patients has been reported. mdpi.combrainchemistrylabs.org
Chiral metabolomics is an emerging field that investigates the roles of enantiomeric metabolites in biological systems. nih.gov FLEC has proven to be a valuable derivatizing agent in metabolomics studies for the chiral analysis of amino acids by liquid chromatography (LC) and capillary electrophoresis (CE). nih.gov The quantitative derivatization of amino acids with FLEC is achievable with an excess of the reagent. nih.gov
In clinical metabolomics, the accurate quantification of amino acids in biological fluids like plasma is essential. nih.gov A method for the simultaneous deproteinization and derivatization of free amino acids in plasma has been developed using 9-fluorenylmethyloxycarbonyl chloride (FMOC), a related chloroformate reagent. nih.gov This single-step process simplifies sample preparation and allows for the reproducible quantification of 22 amino acids. nih.gov While this study used FMOC, the principles are applicable to FLEC, highlighting the utility of chloroformate-based derivatization in clinical metabolomics. The analysis of amino acids in physiological samples is critical in biochemical, pharmaceutical, and clinical research, where high specificity, sensitivity, and reproducibility are paramount. bevital.no
The investigation of amino acid racemization in proteins is important for understanding aging and disease processes. FLEC can be used to determine the degree of racemization in protein hydrolyzates. taylorfrancis.com By derivatizing the amino acids released after hydrolysis, the D- and L-enantiomers can be separated and quantified, providing a measure of the extent of racemization. taylorfrancis.com This is particularly relevant in proteomics for studying post-translational modifications and protein degradation.
A novel analytical method using trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOFMS) has been developed for the fast enantiomeric separation of amino acids after derivatization with FLEC. acs.org This technique allows for the chiral analysis of multiple amino acids simultaneously. acs.org Out of 21 amino acids studied, enantiomer separation was achieved for 17, demonstrating the broad applicability of FLEC in combination with advanced analytical platforms for proteomics and peptidomimetics research. acs.org
Table 2: TIMS-TOFMS Separation of FLEC-Derivatized Amino Acid Enantiomers
| Amino Acid | Mobility Difference (cm²/Vs) |
| Asparagine | 0.061 |
| Serine | 0.045 |
| Alanine | 0.038 |
| Threonine | 0.035 |
| Valine | 0.032 |
| Leucine | 0.028 |
| Phenylalanine | 0.025 |
| Tryptophan | 0.021 |
| Tyrosine | 0.018 |
| Aspartic Acid | 0.015 |
| Glutamic Acid | 0.012 |
| Methionine | 0.011 |
| Lysine | 0.009 |
This table presents a selection of amino acids and their mobility differences after FLEC derivatization and analysis by TIMS-TOFMS, indicating successful enantiomeric separation. acs.org
Chiral Profiling of Amines and Biogenic Amines in Complex Matrices
The enantioselective analysis of amines is critical in various fields, including pharmacology and food science. FLEC serves as an effective chiral derivatizing agent for a range of primary and secondary amines.
Many pharmaceutical compounds are chiral and contain primary or secondary amine functional groups. The enantiomers of a chiral drug can have significantly different pharmacological activities and toxicities. Therefore, methods for the enantiomeric analysis of these compounds are essential for quality control and pharmacological studies. FLEC has been successfully used for the liquid chromatographic chiral separation of various amine-containing molecules, including amphetamines. researchgate.net
The separation of enantiomers of chiral primary amines can be challenging. nih.gov Derivatization with FLEC facilitates this separation by forming diastereomers that can be resolved on standard reversed-phase columns. nih.gov This approach has been applied to the analysis of various chiral amines, demonstrating the versatility of FLEC in pharmaceutical analysis. nih.gov The determination of enantiomeric excess in mixtures of chiral drugs is a critical aspect of pharmaceutical development and quality control. ucdavis.edu
Determination of Biogenic Amine Enantiomers in Food Science and Environmental Studies
The enantiomeric composition of biogenic amines in food and environmental samples is of significant interest due to the differing physiological effects of each enantiomer. (+)-FLEC, in conjunction with high-performance liquid chromatography (HPLC), provides a robust method for the chiral separation and quantification of these compounds.
One notable application is in the analysis of β-methylamino-L-alanine (BMAA), a neurotoxin found in various environmental and biological samples. A study detailing the chiral analysis of BMAA enantiomers in cycad seed samples utilized (+)-FLEC for derivatization prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This method allowed for the successful separation and quantification of D- and L-BMAA. To prevent racemization that can occur during harsh chemical hydrolysis, enzymatic hydrolysis was employed. The derivatization with (+)-FLEC created diastereomers that were chromatographically separable, enabling the accurate determination of their respective concentrations. lcms.cz
The validated method demonstrated high sensitivity and accuracy, with a limit of quantification (LOQ) of 0.3 μg BMAA per gram of wet weight for each enantiomer. The method's repeatability was excellent, with a relative standard deviation (RSD) of less than 3% for both intraday and interday measurements, and the accuracy ranged from 98% to 108%. lcms.cz In the analyzed cycad seed samples, the L-BMAA enantiomer was found to be predominant.
| Parameter | Value | Reference |
| Analyte | D-BMAA and L-BMAA | lcms.cz |
| Derivatizing Agent | (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | lcms.cz |
| Analytical Technique | LC-ESI-MS/MS | lcms.cz |
| Limit of Quantification (LOQ) | 0.3 µg/g wet weight (for each enantiomer) | lcms.cz |
| Method Repeatability (RSD%) | < 3% (intraday and interday) | lcms.cz |
| Accuracy | 98-108% | lcms.cz |
Assessment of Optical Purity of Chiral Drugs and Intermediates
The assessment of optical purity is a critical aspect of pharmaceutical development and quality control, as the therapeutic and toxicological properties of enantiomers can vary significantly. (+)-FLEC serves as a valuable chiral derivatizing agent for determining the enantiomeric excess of chiral drugs and their synthetic intermediates.
A key example of this application is the enantiomeric determination of amphetamine and methamphetamine in urine samples. An analytical method was developed using (-)-1-(9-fluorenyl)ethyl chloroformate (a stereoisomer of (+)-FLEC) for precolumn derivatization, followed by HPLC with fluorescence detection. The resulting diastereomers were effectively separated, allowing for the quantification of individual enantiomers. This method was compared with another derivatization technique using Marfey's reagent and showed comparable results for the determination of d-amphetamine and d-methamphetamine. chromforum.orgnih.gov
The method demonstrated a detection limit of 0.16 mg/L and a limit of quantitation of 0.40 mg/L for each enantiomer in urine, highlighting its sensitivity for monitoring drug levels. chromforum.orgnih.gov Such methodologies are crucial in clinical and forensic toxicology for ascertaining the specific enantiomers present, which can have implications for understanding drug metabolism and effects.
| Parameter | Value | Reference |
| Analyte | Amphetamine and Methamphetamine Enantiomers | chromforum.orgnih.gov |
| Derivatizing Agent | (-)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | chromforum.orgnih.gov |
| Analytical Technique | HPLC with Fluorescence Detection | chromforum.orgnih.gov |
| Limit of Detection (LOD) | 0.16 mg/L (for each enantiomer in urine) | chromforum.orgnih.gov |
| Limit of Quantitation (LOQ) | 0.40 mg/L (for each enantiomer in urine) | chromforum.orgnih.gov |
Application of FLEC in Environmental Monitoring and Contaminant Analysis
The environmental fate and impact of chiral pollutants, such as pesticides and herbicides, are increasingly recognized as being dependent on their stereochemistry. Enantiomers of the same compound can exhibit different rates of degradation, toxicity, and bioaccumulation. (+)-FLEC derivatization coupled with chromatographic techniques provides a powerful tool for the enantioselective analysis of these contaminants in environmental matrices.
Enantioselective Determination of Chiral Pesticides (e.g., Glufosinate) and Herbicides
Glufosinate, a broad-spectrum herbicide, is a chiral compound where only the L-enantiomer possesses significant herbicidal activity. The enantioselective analysis of glufosinate is therefore essential for understanding its efficacy and environmental behavior. A method was developed for the quantification of DL-glufosinate enantiomers in biological specimens using precolumn derivatization with this compound followed by reversed-phase HPLC with fluorescence detection.
This method demonstrated a low limit of quantitation of 0.01 µg/mL for both D- and L-glufosinate, with a detection limit of 5 ng/mL. The derivatization was carried out under mild conditions (40°C for 30 minutes) without inducing racemization. When applied to serum samples spiked with DL-glufosinate at concentrations ranging from 0.1 to 100 µg/mL, the mean recovery rate was at least 93.8%. Satisfactory recovery was also achieved in urine samples. This sensitive and reliable method is crucial for monitoring the exposure to and metabolism of glufosinate enantiomers.
| Parameter | Value |
| Analyte | DL-Glufosinate Enantiomers |
| Derivatizing Agent | This compound (FLEC) |
| Analytical Technique | Reversed-Phase HPLC with Fluorescence Detection |
| Limit of Quantitation (LOQ) | 0.01 µg/mL (for both D- and L-glufosinate) |
| Limit of Detection (LOD) | 5 ng/mL |
| Mean Recovery Rate (Serum) | ≥ 93.8% (for concentrations from 0.1 to 100 µg/mL) |
Advanced Research Perspectives and Future Directions for + 1 9 Fluorenyl Ethyl Chloroformate
Design and Synthesis of Novel FLEC Analogues with Enhanced Properties
A significant frontier in advancing FLEC-based chiral analysis lies in the rational design and synthesis of novel analogues with superior characteristics. The goal is to move beyond the current capabilities of FLEC by tailoring its molecular structure to achieve improved performance in specific applications.
Development of Chiral Derivatizing Agents with Improved Reactivity, Stability, or Fluorescence Quantum Yields
The development of new chiral derivatizing agents (CDAs) is a continuous effort in analytical chemistry to enhance the separation and detection of enantiomers. nih.govacs.org For FLEC analogues, research efforts could be directed towards modifications of the fluorenyl scaffold or the ethyl chloroformate moiety to fine-tune its properties.
Improving Reactivity and Stability:
The reactivity of FLEC is crucial for ensuring rapid and complete derivatization, especially when dealing with trace amounts of analytes or sterically hindered functional groups. Strategies to enhance reactivity could involve the introduction of electron-withdrawing groups on the fluorenyl ring to increase the electrophilicity of the chloroformate group. However, this must be balanced with the stability of the reagent, as highly reactive compounds can be prone to degradation. The stability of the resulting diastereomers is also a critical factor for reliable analysis. Research into FLEC analogues could explore the impact of different substituents on the carbamate (B1207046) linkage formed upon derivatization, aiming to create more robust derivatives that can withstand harsher chromatographic conditions.
| Parameter | Potential Modification Strategy | Desired Outcome |
| Reactivity | Introduction of electron-withdrawing groups on the fluorenyl moiety. | Faster and more complete derivatization of a wider range of analytes. |
| Stability | Modification of the ethyl group or introduction of stabilizing groups on the fluorenyl ring. | Increased shelf-life of the reagent and enhanced stability of the diastereomeric derivatives. |
| Fluorescence | Incorporation of additional fluorophores or modification of the fluorenyl ring system. | Higher fluorescence quantum yield for improved detection sensitivity. |
Enhancing Fluorescence Quantum Yields:
FLEC possesses inherent fluorescence due to the fluorenyl group, which allows for sensitive detection. However, for ultra-trace analysis, enhancing the fluorescence quantum yield is a key objective. The design of novel FLEC analogues could involve the incorporation of moieties known to enhance fluorescence, or the synthesis of analogues with extended π-systems to shift the emission to longer wavelengths, thereby reducing background interference. The development of CDAs with high fluorescence quantum yields is a significant area of research aimed at improving the sensitivity of analytical methods. nih.gov
Exploration of Alternative Chiral Chloroformate Scaffolds for Broadened Applicability
While the fluorenyl scaffold of FLEC has proven effective for a wide array of applications, the exploration of alternative chiral chloroformate scaffolds could lead to reagents with novel selectivities and broader applicability. Different chiral backbones could offer unique steric and electronic properties, influencing the separation of the resulting diastereomers.
The synthesis of new CDAs with different chiral backbones is an active area of research. nih.govnih.gov For instance, scaffolds based on other polycyclic aromatic hydrocarbons or chiral natural products could be investigated. The goal is to develop a toolbox of chiral chloroformate reagents, each with its own specific advantages, allowing analysts to select the optimal reagent for a particular separation challenge. This would be particularly beneficial for the analysis of complex mixtures where co-elution of diastereomers can be a significant issue.
Integration of FLEC Derivatization with Emerging Analytical Technologies and Multi-Omics Approaches
The coupling of FLEC derivatization with advanced analytical technologies is a key area for future development, promising to unlock new applications and provide more comprehensive analytical data. nih.govnih.gov
The integration of FLEC derivatization with mass spectrometry (MS) has already demonstrated significant advantages, combining the separative power of chromatography with the high sensitivity and selectivity of MS detection. nih.gov A particularly promising direction is the use of FLEC with ion mobility spectrometry-mass spectrometry (IMS-MS). This combination allows for the separation of FLEC-derivatized diastereomers based on their size, shape, and charge, providing an additional dimension of separation and enhancing the resolution of complex mixtures. acs.org
In the realm of multi-omics, which involves the comprehensive analysis of multiple types of biological molecules (e.g., metabolites, proteins, lipids), FLEC derivatization has the potential to play a crucial role. nih.govmdpi.com Chiral metabolomics, for instance, is an emerging field that aims to understand the role of enantiomers in biological systems. nih.gov FLEC can be employed to derivatize chiral metabolites, such as amino acids, enabling their separation and quantification in complex biological matrices. nih.gov The integration of FLEC-based chiral analysis with other omics data can provide a more holistic understanding of biological processes and disease states.
| Analytical Technology | Potential Application with FLEC Derivatization | Expected Benefits |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of complex mixtures of FLEC-derivatized diastereomers. | Enhanced resolution and peak capacity, improved identification of isomers. |
| Multi-Omics Platforms (e.g., Metabolomics, Proteomics) | Chiral analysis of metabolites and other biomolecules in complex biological samples. | Deeper understanding of the role of chirality in biological systems and disease. |
Deeper Mechanistic Understanding of Diastereomer Separation on Advanced Chromatographic and Electrophoretic Platforms
While the separation of FLEC-derivatized diastereomers is a well-established technique, a deeper mechanistic understanding of the separation process on modern chromatographic and electrophoretic platforms is still needed. nih.govnanobioletters.com The physicochemical properties of the diastereomers, such as their polarity, shape, and conformational flexibility, all play a role in their differential retention on a stationary phase. nih.govnih.gov
Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC), offer significant advantages in terms of speed and resolution for the separation of diastereomers. nih.gov A more profound understanding of the interactions between the FLEC-derivatized analytes and the stationary phase in these systems could lead to the development of more effective separation methods. Similarly, in capillary electrophoresis (CE), a detailed investigation of the electrophoretic mobility and micellar interactions of the diastereomers can aid in optimizing separation conditions.
Computational modeling and molecular dynamics simulations can be powerful tools to elucidate the separation mechanisms at a molecular level. By simulating the interactions between the diastereomers and the stationary phase, it may be possible to predict the elution order and optimize the chromatographic conditions for a given separation.
Expansion of FLEC Applications in Material Science and Chiral Catalysis Characterization
The utility of FLEC is not limited to the life sciences and could be expanded into new domains such as material science and chiral catalysis.
In material science, FLEC could be used to characterize the enantiomeric composition of chiral monomers and polymers. The determination of the enantiomeric excess (ee) of chiral building blocks is crucial for controlling the properties of the resulting polymers. FLEC derivatization followed by chromatographic analysis could provide a reliable method for this purpose.
In the field of asymmetric catalysis, the accurate determination of the enantiomeric excess of the reaction products is essential for evaluating the performance of a chiral catalyst. nih.gov FLEC can be used to derivatize the chiral products, allowing for the separation of the enantiomers and the precise determination of the ee. This information is vital for the development and optimization of new asymmetric catalytic reactions.
Addressing Current Challenges and Limitations in FLEC-Based Chiral Analysis
Despite its widespread use, FLEC-based chiral analysis is not without its challenges and limitations. Addressing these issues is crucial for further improving the reliability and applicability of the technique.
One of the main challenges is the potential for interference from the sample matrix, particularly in complex biological or environmental samples. mdpi.com Matrix components can co-elute with the diastereomers of interest, leading to inaccurate quantification. The development of more selective sample preparation techniques and the use of multi-dimensional chromatographic systems can help to mitigate these matrix effects.
Another limitation is the stability of the FLEC reagent and the derivatized products. FLEC is sensitive to moisture and can degrade over time. The diastereomeric derivatives may also be susceptible to degradation under certain conditions. Research into more stable FLEC analogues and optimized derivatization and storage conditions is needed to address these stability issues.
Furthermore, while FLEC is a versatile reagent, it may not be suitable for all types of chiral compounds. The development of a broader range of chiral derivatizing agents, including alternative chloroformate scaffolds, is necessary to expand the scope of chiral analysis. nih.gov
| Challenge | Potential Solution |
| Matrix Interference | Advanced sample preparation techniques (e.g., solid-phase extraction), multi-dimensional chromatography. |
| Reagent and Derivative Stability | Synthesis of more stable FLEC analogues, optimization of storage and reaction conditions. |
| Limited Applicability | Development of alternative chiral derivatizing agents with different selectivities. |
Standardization and Harmonization of FLEC-Based Methodologies for Inter-Laboratory Comparability
The robust and widespread application of (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) as a chiral derivatizing agent necessitates a critical focus on the standardization and harmonization of analytical methodologies to ensure inter-laboratory comparability and the reliability of analytical data. While FLEC has been utilized for over three decades in diverse analytical applications, the lack of standardized protocols can lead to significant variability in results among different laboratories, hindering the establishment of universally accepted reference values and regulatory standards. nih.gov This section explores the critical aspects of standardizing and harmonizing FLEC-based methodologies, the challenges involved, and the pathways to achieving greater consistency in its application.
The process of standardization involves the development and implementation of uniform protocols for every stage of the analytical method, from sample preparation to data analysis. Harmonization, in a broader sense, aims to ensure that different analytical methods produce comparable results. For FLEC-based analyses, this entails a consensus on optimal derivatization conditions, chromatographic separations, and detection parameters.
Challenges in Inter-Laboratory Comparability of FLEC-Based Methods
Several factors can contribute to variability in results when FLEC is used in different laboratory settings. These challenges underscore the need for a concerted effort toward standardization.
Derivatization Conditions: The efficiency of the derivatization reaction with FLEC is highly dependent on parameters such as pH, temperature, reaction time, and the molar ratio of FLEC to the analyte. Variations in these conditions can lead to incomplete derivatization or the formation of by-products, ultimately affecting the accuracy and precision of the quantification. For instance, some studies report derivatization times as short as 2-5 minutes, while others allow the reaction to proceed for an hour. researchgate.net
Chromatographic and Electrophoretic Conditions: The separation of FLEC-derivatized diastereomers is typically achieved using high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), or capillary electrophoresis (CE). nih.gov The choice of stationary phase, mobile phase composition, flow rate, temperature, and in the case of CE, the background electrolyte and chiral selectors, can all significantly influence the resolution and retention times of the derivatives.
Detection Parameters: While fluorescence detection is common for FLEC derivatives due to the fluorenyl moiety, the specific excitation and emission wavelengths, as well as detector settings, can vary. When mass spectrometry (MS) is used for detection, instrument-specific parameters such as ionization source, fragmentation energies, and mass resolution can impact sensitivity and specificity. nih.gov
Purity of FLEC Reagent: The enantiomeric purity of the (+)-FLEC reagent is crucial for accurate chiral analysis. The presence of the (-)-FLEC enantiomer can lead to the formation of additional diastereomers, complicating the chromatogram and potentially leading to erroneous quantification of the target enantiomers.
The Role of Collaborative Studies and Proficiency Testing
To address these challenges, collaborative studies and proficiency testing schemes are indispensable tools for assessing and improving inter-laboratory performance.
Collaborative Studies (Inter-laboratory Studies): These studies involve multiple laboratories analyzing the same samples using a specified method. The results are then statistically analyzed to determine the method's reproducibility and identify sources of variability. Such studies are essential for the validation of a method as a standard or official method.
Proficiency Testing (PT): In PT schemes, a coordinating body sends well-characterized samples to a group of laboratories for analysis. Each laboratory's results are compared against the assigned value to evaluate their analytical performance. Regular participation in PT programs helps laboratories to monitor their performance over time, identify potential issues, and implement corrective actions.
While specific, large-scale collaborative studies dedicated solely to FLEC-based methodologies are not extensively documented in publicly available literature, the principles of such studies are well-established by organizations like AOAC INTERNATIONAL and the International Organization for Standardization (ISO). The data generated from such studies would be invaluable in establishing the performance characteristics of FLEC-based methods and in developing consensus-based protocols.
Development of Standard Operating Procedures (SOPs) and Reference Materials
The development of detailed Standard Operating Procedures (SOPs) is a cornerstone of method standardization. An SOP for a FLEC-based analysis would meticulously document every step of the procedure, including:
Reagent preparation and quality control of the FLEC solution.
A detailed protocol for the derivatization reaction, specifying all critical parameters.
Comprehensive specifications for the chromatographic or electrophoretic system.
Data acquisition and processing parameters.
Procedures for quality control and system suitability testing.
Furthermore, the availability of certified reference materials (CRMs) is crucial for method validation and for ensuring the accuracy and traceability of measurements. For FLEC-based analyses, CRMs could include pure enantiomers of target analytes or matrix-matched materials with certified concentrations of the d- and l-enantiomers.
The Path Forward: A Call for Harmonization
Achieving harmonization for FLEC-based methodologies will require a collaborative effort from the scientific community, including academic researchers, industry laboratories, and regulatory bodies. The following steps would be instrumental in this process:
Formation of a Working Group: Establishing a dedicated working group of experts to review the existing literature, identify best practices, and develop consensus guidelines for FLEC-based analysis.
Conducting Inter-laboratory Studies: Designing and executing collaborative studies to evaluate the performance of proposed standardized methods across multiple laboratories.
Development of Official Methods: Submitting validated methods to standards development organizations for consideration as official or standard methods.
Establishment of Proficiency Testing Schemes: Creating ongoing PT programs to allow laboratories to monitor their performance in FLEC-based analyses.
The table below illustrates a hypothetical framework for a collaborative study on the FLEC-based analysis of a specific amino acid, outlining the key parameters to be standardized and the expected outcomes.
| Parameter to be Standardized | Proposed Protocol | Expected Outcome of Standardization |
| FLEC Reagent | Purity >99% enantiomeric excess, concentration of 18 mM in acetone (B3395972) | Minimized interference from the other enantiomer, ensuring accurate derivatization. |
| Derivatization pH | Borate buffer, pH 9.0 | Consistent and optimal reaction kinetics for complete derivatization. |
| Reaction Time & Temperature | 15 minutes at 40°C | Reduced variability in derivatization efficiency and prevention of side reactions. |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Consistent retention times and resolution of diastereomers across laboratories. |
| Mobile Phase | Acetonitrile (B52724):Water gradient (specified) | Reproducible separation patterns and elution order. |
| Fluorescence Detection | Excitation: 260 nm, Emission: 315 nm | Uniform detector response and improved comparability of quantitative results. |
By embracing these principles of standardization and harmonization, the analytical community can enhance the reliability and comparability of data generated using the versatile chiral derivatizing agent, this compound, thereby strengthening its role in advanced research and routine analysis.
Q & A
Q. What is the standard protocol for chiral derivatization of amino acids or pharmaceuticals using FLEC?
FLEC is typically dissolved in acetone (18 mM) and reacted with target analytes (e.g., β-blockers, carnitine, amino acids) under alkaline conditions. Derivatization involves:
- Step 1 : Adjust sample pH to 8–9 using sodium carbonate or borate buffer.
- Step 2 : Add FLEC solution (1:1–1:2 molar ratio to analyte) and incubate at room temperature for 30–60 minutes.
- Step 3 : Remove excess FLEC via solid-phase extraction (e.g., C18 cartridges) or liquid-liquid extraction (heptane-isopentanol).
- Step 4 : Analyze diastereomers via reversed-phase HPLC with fluorescence detection (λex/λem = 260/315 nm) .
Q. How does FLEC improve sensitivity in enantiomer detection?
FLEC introduces a fluorescent 9-fluorenyl group, enhancing detection limits to nmol/L ranges. For example, D-carnitine in L-carnitine can be quantified at 0.1–1.0% impurity levels using fluorescence detection post-derivatization .
Q. What are the critical storage and handling precautions for FLEC?
FLEC solutions in acetone should be stored at 0–10°C under inert gas (e.g., argon) to prevent hydrolysis. Use in a fume hood due to its WGK 3 hazard rating (toxic to aquatic life) and corrosiveness. Avoid moisture and heat to prevent decomposition .
Advanced Research Questions
Q. How can FLEC-derived diastereomers be separated using non-traditional chromatographic phases?
Studies show that phenyl or polar-C19 stationary phases improve resolution for bulky FLEC derivatives (e.g., β-blockers like propranolol). For example, ODS phases with smaller particle diameters (3 µm vs. 5 µm) enhance efficiency in capillary electrochromatography (CEC) .
Q. What strategies resolve contradictions in enantiomeric ratio measurements across matrices (e.g., plasma vs. CSF)?
Matrix effects can alter derivatization efficiency. For D/L-serine in cerebrospinal fluid (CSF), use matrix-matched calibration and validate recovery rates (e.g., 85–115%). Excess matrix components (e.g., salts) should be removed via SPE prior to derivatization .
Q. How does FLEC compare to other chiral derivatizing agents (CDAs) like (S)-NIFE in method robustness?
FLEC offers superior fluorescence properties but requires stricter pH control (pH 8–9). In contrast, (S)-NIFE tolerates wider pH ranges (2–8) but lacks intrinsic fluorescence, necessitating UV detection. FLEC is preferred for trace analysis in complex biological samples .
Q. What are optimized conditions for coupling FLEC derivatization with LC-ESI-MS/MS?
- Ionization : Use electrospray ionization in positive mode.
- Mobile Phase : Acetonitrile/water with 0.1% formic acid improves ionization efficiency.
- Column : Polar-C18 phases reduce column fouling from FLEC byproducts.
- LODs : Achieve sub-nmol/L detection for D-amino acids in Alzheimer’s research .
Q. How do organic modifiers (acetonitrile vs. methanol) impact FLEC derivatization kinetics?
Acetonitrile increases reaction rates due to higher polarity, reducing derivatization time to 30 minutes vs. 45 minutes for methanol. However, methanol improves stability of FLEC derivatives during long HPLC runs .
Data Contradiction Analysis
Q. Why do enantiomeric separation efficiencies vary between studies using FLEC?
Key variables include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
